9-Pentyl-9H-carbazole-3,6-dicarbaldehyde
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Overview
Description
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde is an organic compound belonging to the carbazole family.
Preparation Methods
The synthesis of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde typically involves the alkylation of carbazole followed by formylation. One common method includes the reaction of carbazole with 1-bromopentane in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) to form 9-pentylcarbazole. This intermediate is then subjected to formylation at the 3 and 6 positions using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Chemical Reactions Analysis
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 3 and 6 positions of the carbazole ring, allowing for further functionalization.
Scientific Research Applications
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Carbazole derivatives have shown potential as antitumor, antibacterial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 9-Pentyl-9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some carbazole derivatives exert their effects by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, carbazole compounds can induce apoptosis in cancer cells through the activation of the p53 pathway .
Comparison with Similar Compounds
9-Pentyl-9H-carbazole-3,6-dicarbaldehyde can be compared with other similar compounds such as:
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde: Similar in structure but with an ethyl group instead of a pentyl group.
9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group and is used as a chemical intermediate in organic synthesis.
9-Hexylcarbazole-3,6-dicarbaldehyde: Similar to the pentyl derivative but with a hexyl group, used in material science applications.
These comparisons highlight the versatility and unique properties of this compound in various scientific and industrial fields.
Properties
CAS No. |
622837-04-1 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9-pentylcarbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C19H19NO2/c1-2-3-4-9-20-18-7-5-14(12-21)10-16(18)17-11-15(13-22)6-8-19(17)20/h5-8,10-13H,2-4,9H2,1H3 |
InChI Key |
PFJFXTOXKWLGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |
Origin of Product |
United States |
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